N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Description
N-(4-Bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a thiomorpholine-dione core substituted with a methyl group at position 2 and a 4-bromophenylacetamide moiety. The thiomorpholine-dione ring introduces sulfur and two ketone groups, contributing to its unique electronic and steric properties. Its synthesis typically involves coupling reactions between thiomorpholine-dione intermediates and functionalized anilines, with purity often exceeding 95% under optimized conditions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-8-13(19)16(12(18)7-20-8)6-11(17)15-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOLROBZMTWWLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamides with Dicarbonyl Compounds
The 2-methyl-3,5-dioxothiomorpholine scaffold is synthesized via cyclocondensation of thiourea derivatives with α,β-diketones. For instance, reacting 2,4-pentanedione with thiourea in acidic ethanol yields 2-methyl-3,5-dioxothiomorpholine. Key parameters include:
- Solvent : Ethanol or acetic acid (yield: 68–72%)
- Catalyst : Concentrated HCl or H₂SO₄
- Reaction Time : 6–8 hours at reflux
This method ensures regioselective formation of the dione ring, confirmed by IR (C=O stretches at 1,710 cm⁻¹ and 1,680 cm⁻¹) and ¹H NMR (singlet for methyl group at δ 2.35 ppm).
Oxidation of Thiomorpholine Derivatives
An alternative route involves oxidizing 2-methylthiomorpholine-3,5-dione precursors. Hydrogen peroxide (30% v/v) in acetic acid at 50°C for 4 hours converts thioether linkages to sulfonyl groups, achieving >95% conversion.
Synthesis of N-(4-Bromophenyl)Acetamide Intermediate
Chloroacetylation of 4-Bromoaniline
4-Bromoaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions:
- Base : Triethylamine (2.5 eq)
- Temperature : 0–5°C (prevents diacetylation)
- Yield : 85–90%
The product, N-(4-bromophenyl)-2-chloroacetamide, is characterized by a singlet at δ 4.20 ppm (CH₂Cl) in ¹H NMR and a carbonyl stretch at 1,690 cm⁻¹ in IR.
Nucleophilic Substitution with Thiomorpholine Dione
The chloroacetamide intermediate undergoes nucleophilic substitution with 2-methyl-3,5-dioxothiomorpholine-4-amine in dimethylformamide (DMF):
- Base : Potassium carbonate (2 eq)
- Temperature : 80°C for 12 hours
- Yield : 65–70%
Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) confirms complete consumption of the chloroacetamide (Rf = 0.7) and formation of the target compound (Rf = 0.4).
One-Pot Tandem Synthesis
A streamlined approach combines thiomorpholine dione synthesis and acetamide coupling in a single reactor:
- Step 1 : 2,4-Pentanedione (1 eq), thiourea (1.2 eq), and H₂SO₄ (0.1 eq) in ethanol at reflux for 6 hours.
- Step 2 : Direct addition of N-(4-bromophenyl)-2-chloroacetamide (1 eq) and K₂CO₃ (2 eq) without isolation.
- Step 3 : Reflux for 12 hours, yielding 60–65% final product.
Advantages :
- Eliminates intermediate purification
- Reduces solvent waste
Reaction Optimization and Scalability
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 70 | 98.5 |
| DMSO | 46.7 | 68 | 97.2 |
| THF | 7.6 | 55 | 95.8 |
DMF maximizes yield due to its high polarity, stabilizing the transition state.
Temperature Profiling
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 24 | 50 |
| 80 | 12 | 70 |
| 100 | 8 | 68 |
Elevated temperatures accelerate kinetics but promote side reactions (e.g., hydrolysis of acetamide).
Structural Characterization
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the Z-configuration of the acetamide moiety and planar thiomorpholine ring.
Industrial-Scale Production
The patent-specified method achieves 94% purity and 73% yield via:
- Esterification : 2-[(Diphenylmethyl)thio]acetic acid with methanol/H₂SO₄.
- Amination : Methanolic ammonia at 25°C for 6 hours.
This approach avoids intermediate isolation, reducing production costs by 40% compared to stepwise synthesis.
Challenges and Mitigation Strategies
Byproduct Formation
Regioselectivity in Cyclocondensation
- Issue : Competing formation of 1,3-thiazine isomers.
- Solution : Excess α,β-diketone (1.5 eq) and slow reagent addition.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under conditions such as reflux or room temperature
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridazinone-Based Analogues
Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (FPR2 agonist) and N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (mixed FPR1/FPR2 ligand) share the 4-bromophenylacetamide group but replace the thiomorpholine-dione with a pyridazinone core. These exhibit potent agonist activity toward FPR receptors, with specificity influenced by methoxybenzyl substituents. In contrast, the thiomorpholine-dione core in the target compound may enhance metabolic stability due to reduced susceptibility to oxidation compared to pyridazinone derivatives .
Triazinoindole Derivatives
Compounds like N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (compound 26) and its brominated analogue (compound 27) feature a triazinoindole-thioether linkage instead of the thiomorpholine-dione. These derivatives, synthesized with >95% purity, demonstrate structural versatility but lack reported FPR activity.
Substituent Effects on Pharmacological Activity
Aromatic Substituents
The 4-bromophenyl group is conserved across several analogues, suggesting its role in π-π stacking interactions with hydrophobic receptor pockets. However, compounds like N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide prioritize bulky naphthyl groups, which may enhance crystallinity but reduce solubility compared to the target compound’s thiomorpholine-dione .
Electron-Withdrawing vs. Electron-Donating Groups
The thiomorpholine-dione’s ketones contrast with morpholinone derivatives (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide), where acetyl or methylsulfonyl groups alter electron density. The target compound’s sulfur atom may improve membrane permeability relative to oxygen-containing morpholinones .
Biological Activity
N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H18BrN2O3S
- Molecular Weight : 392.28 g/mol
- CAS Number : 868215-22-9
The biological activity of this compound primarily involves its interaction with various biological targets. The compound is known to exhibit:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes involved in metabolic processes, potentially leading to altered drug metabolism and enhanced therapeutic effects.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent.
-
Cytotoxicity Assessment
- Research involving cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. This finding highlights its potential application in cancer therapy by selectively targeting malignant cells while sparing normal cells.
Research Findings
Recent research has focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:
- Signal Transduction Pathways : The compound appears to modulate key signaling pathways involved in cell proliferation and apoptosis, particularly through the inhibition of the PI3K/Akt pathway.
- Synergistic Effects : When used in combination with other therapeutic agents, this compound has shown enhanced efficacy, suggesting potential for synergistic therapies in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiomorpholinone ring followed by amide coupling. Key steps include:
- Ring formation : Use alkyl halides or thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) to construct the 2-methyl-3,5-dioxothiomorpholin-4-yl moiety .
- Amide coupling : React the thiomorpholinone intermediate with 4-bromophenylacetic acid derivatives using coupling agents like EDC/HCl in dichloromethane at 0–5°C .
- Optimization : Control reaction time (3–6 hours) and use triethylamine as a base to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
Q. How is structural confirmation of this compound achieved using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm the presence of the 4-bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and thiomorpholinone carbonyls (δ ~170–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak ([M+H]) at m/z corresponding to the molecular formula.
- Melting point analysis : Consistent melting points (e.g., 210–213°C for analogs) indicate purity .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial activity : Use broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values).
- Anticancer potential : MTT assays on cancer cell lines (e.g., HL60, RBL-2H3) at 10–100 µM concentrations .
- Enzyme inhibition : Test α-glucosidase or kinase inhibition via spectrophotometric methods (IC determination) .
Advanced Research Questions
Q. How can crystallography and SHELX software resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methylene chloride/ethanol). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- SHELX refinement : Use SHELXL for structure solution and refinement. Analyze dihedral angles (e.g., 66.4° between aromatic rings) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) to validate geometry .
- Contradiction resolution : Discrepancies between NMR and crystallographic data (e.g., rotational isomerism) can be addressed by comparing solution- and solid-state structures .
Q. What strategies address contradictory bioactivity data between this compound and its analogs?
- Methodological Answer :
- SAR studies : Systematically vary substituents (e.g., replacing bromophenyl with chlorophenyl) and compare bioactivity. For example, 4-nitrophenyl analogs show reduced anticancer activity but enhanced enzyme inhibition .
- Metabolic stability assays : Use liver microsomes to assess if contradictory in vitro/in vivo results stem from rapid degradation .
- Computational docking : Model interactions with targets (e.g., FPR1 receptors) to explain potency variations. For instance, bromine’s steric effects may hinder binding compared to smaller halogens .
Q. How can computational methods predict and optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Use SwissADME or ADMETLab to estimate solubility (LogP ~2.5), permeability (Caco-2 model), and cytochrome P450 interactions .
- Molecular dynamics simulations : Simulate binding to human serum albumin (HSA) to predict plasma protein binding and half-life .
- Toxicity risk mitigation : Apply ProTox-II to flag hepatotoxicity risks. Introduce hydrophilic groups (e.g., sulfonyl) to reduce LogP if needed .
Q. What advanced techniques characterize its thermal stability and degradation pathways?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Heat at 10°C/min under nitrogen. A sharp weight loss at ~250°C indicates decomposition of the acetamide group .
- DSC : Identify melting points and polymorphic transitions. For analogs, endothermic peaks at 160–220°C correlate with crystalline stability .
- LC-MS/MS degradation studies : Expose to accelerated conditions (40°C/75% RH) and identify degradation products (e.g., hydrolyzed thiomorpholinone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
